[1,4]Dioxino[2,3-g][1,3]benzothiazole
Description
[1,4]Dioxino[2,3-g][1,3]benzothiazole is a polycyclic heterocyclic compound featuring a fused dioxane (1,4-dioxine) ring system and a benzothiazole moiety. The dioxane ring contributes oxygen atoms at positions 1 and 4, while the benzothiazole component introduces sulfur and nitrogen atoms, creating a structurally complex framework. This compound is part of a broader class of fused heterocycles studied for their optoelectronic, pharmaceutical, and material science applications.
Properties
CAS No. |
116565-92-5 |
|---|---|
Molecular Formula |
C9H5NO2S |
Molecular Weight |
191.204 |
IUPAC Name |
[1,4]dioxino[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NO2S/c1-2-7-8(12-4-3-11-7)9-6(1)10-5-13-9/h1-5H |
InChI Key |
MQUYHNNJRXUVGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1N=CS3)OC=CO2 |
Synonyms |
[1,4]Dioxino[2,3-g]benzothiazole(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1,4]Dioxino[2,3-g][1,3]benzothiazole with structurally or functionally related heterocycles, emphasizing molecular features, synthesis, and applications:
Structural and Functional Analysis
Heteroatom Configuration: this compound combines O, S, and N atoms, enabling diverse electronic interactions. In contrast, benzo-1,4-oxathiins (C₁₅H₁₂N₂OS) lack nitrogen but share sulfur-oxygen motifs, limiting their conjugation .
Synthetic Routes :
- Thiadiazole-fused dioxines (e.g., ) are synthesized via condensation of thiosemicarbazide with benzodioxine intermediates under sodium acetate catalysis .
- Benzo-1,4-oxathiins require NaH-mediated coupling in DMF, yielding moderate elemental purity (C 67.24% vs. calcd. 67.14%) .
Optoelectronic Properties: The quinoxaline-dioxino hybrid () exhibits delayed thermally activated fluorescence (TADF) with high brightness (28,000 cd/m²), outperforming simpler benzothiazoles in OLED efficiency . Benzodithiazines () show strong IR absorption for CN and SO₂ groups, suggesting utility in spectroscopic sensing .
Thermal and Stability Profiles: Benzodithiazines (mp >300°C) demonstrate superior thermal stability compared to ester-functionalized dioxino-benzothiazoles (), which may degrade at lower temperatures due to labile ester groups .
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